molecular formula C17H14O5 B2835246 (Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one CAS No. 32396-82-0

(Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one

Cat. No. B2835246
CAS RN: 32396-82-0
M. Wt: 298.294
InChI Key: DQAUPRMHFBTWDC-PXNMLYILSA-N
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Description

The compound is a benzofuran derivative with methoxy and hydroxy substituents. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring . They are known for their diverse biological activities and are found in various natural products .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a benzofuran core with methoxy groups at the 2 and 6 positions and a (4-hydroxy-3-methoxybenzylidene) group at the 2 position .


Chemical Reactions Analysis

Benzofurans can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence and position of the methoxy and hydroxy groups can influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

UV Absorption and Sunscreen Application

  • The study on the disposition of benzophenone-3, a UV absorber used in sunscreens, examines its absorption and metabolism in rats after dermal administration, highlighting its use in protecting against UV radiation without direct relevance to the specified compound but indicating the importance of UV-absorbing compounds in dermatological applications (Okereke et al., 1994).

Photodynamic Therapy for Cancer Treatment

  • A novel zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base exhibits high singlet oxygen quantum yield, making it promising for photodynamic therapy applications in treating cancer (Pişkin et al., 2020).

Dual Chemosensor for Metal Ions

  • A rhodamine-based compound acts as a fluorescent dual sensor for Zn2+ and Al3+ ions, with potential applications in environmental monitoring and biochemical research, demonstrating the utility of organic compounds in detecting metal ions (Roy et al., 2019).

Organic Synthesis and Catalysis

  • Research on "Solvent free Lewis acid catalyzed vinylogous condensation" presents the synthesis of Z)-4-(4-Methoxybenzylidene)-2-((E)-4-methoxystyryl)-1-phenyl-1,4-dihydro-5H-imidazolin- 5-one and its analogues, showcasing the potential of organic compounds in facilitating chemical reactions and synthesis processes (Bhattacharjya et al., 2006).

Antimicrobial and Nematicidal Agents

  • The synthesis and biological evaluation of novel methylene-bisthiazolidinone derivatives for their potential nematicidal and antibacterial activities demonstrate the use of organic compounds in developing new agricultural and medical treatments (Srinivas et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that this compound is involved in. Benzofurans have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could include exploring its potential biological activities, developing new synthetic methods, and studying its reactivity and properties .

properties

IUPAC Name

(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-11-4-5-12-14(9-11)22-16(17(12)19)8-10-3-6-13(18)15(7-10)21-2/h3-9,18H,1-2H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAUPRMHFBTWDC-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)O)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one

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